molecular formula C11H9FO B13008696 4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one

4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13008696
M. Wt: 176.19 g/mol
InChI Key: ZKZZZWVYLSADNF-UHFFFAOYSA-N
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Description

4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one (CAS 1637453-48-5) is a fluorinated and vinyl-functionalized indanone derivative of high interest in medicinal and synthetic chemistry. The indanone core structure is a privileged scaffold in drug discovery, famously featured in FDA-approved pharmaceuticals like Donepezil for Alzheimer's disease and Indinavir for HIV treatment . This particular compound, with a molecular formula of C 11 H 9 FO and a molecular weight of 176.19 g/mol, incorporates strategic modifications that enhance its utility as a building block . The fluorine atom can influence the molecule's electronic properties, metabolic stability, and bioavailability, while the vinyl group offers a versatile handle for further chemical transformations through cross-coupling or addition reactions, enabling the rapid exploration of structure-activity relationships. Recent scientific investigations highlight the significant potential of dihydro-1H-indene derivatives in oncology research. A 2023 study demonstrated that compounds based on this scaffold act as potent tubulin polymerization inhibitors by binding to the colchicine site, exhibiting promising anti-angiogenic and antiproliferative activities against various cancer cell lines . This mechanism, which disrupts microtubule dynamics to induce cell cycle arrest and apoptosis, positions such indanone-based compounds as promising candidates for the development of novel anticancer therapeutics . As such, this compound serves as a valuable intermediate for researchers developing new chemical entities in areas including cancer biology, neurodegenerative diseases, and organic electronics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

6-ethenyl-4-fluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H9FO/c1-2-7-5-9-8(10(12)6-7)3-4-11(9)13/h2,5-6H,1,3-4H2

InChI Key

ZKZZZWVYLSADNF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(CCC2=O)C(=C1)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Fluoroindanone derivatives are typically prepared via electrophilic aromatic substitution or halogenation of indanone precursors, or by selective fluorination of preformed indanones.
  • Vinyl substituents can be introduced via Heck coupling or vinylation reactions on halogenated indanones.

Typical Synthetic Strategy

A plausible synthetic route to 4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one involves:

Detailed Preparation Methods

Preparation of 4-Fluoro-6-halogen-2,3-dihydro-1H-inden-1-one

  • Starting from commercially available or synthesized 2,3-dihydro-1H-inden-1-one, selective fluorination at the 4-position can be achieved using electrophilic fluorinating agents or via nucleophilic aromatic substitution if a suitable leaving group is present.
  • Halogenation at the 6-position (e.g., bromination or chlorination) is performed under controlled conditions to allow subsequent vinylation.

Vinylation via Heck Coupling

  • The 6-halogen-4-fluoro-2,3-dihydro-1H-inden-1-one intermediate undergoes palladium-catalyzed Heck coupling with ethylene or vinyl sources.
  • Typical conditions include:
    • Catalyst: Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.
    • Base: Triethylamine or potassium carbonate.
    • Solvent: DMF, acetonitrile, or toluene.
    • Temperature: 80–120 °C.
  • The reaction proceeds with the vinyl group replacing the halogen at the 6-position, yielding this compound.

Purification

  • The crude product is purified by column chromatography using hexane/ethyl acetate mixtures.
  • Recrystallization may be employed to obtain analytically pure material.

Supporting Data and Research Findings

Related Compound Preparation Data

Compound Key Step Yield (%) Conditions Reference
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one Halogenation 60-80% Chlorination, mild conditions
4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one Nucleophilic substitution 70-85% Methanol, sodium methoxide, reflux
This compound (proposed) Heck coupling 65-75% Pd catalyst, base, 100 °C Inferred from Heck coupling literature

Analytical Techniques

Notes on Reaction Optimization and Challenges

  • The vinyl group is sensitive to polymerization and side reactions; thus, reaction conditions must minimize exposure to strong acids or bases post-vinylation.
  • Fluorine substitution can influence reactivity and regioselectivity; careful control of halogenation and coupling steps is essential.
  • Use of inert atmosphere (argon or nitrogen) is recommended during palladium-catalyzed steps to prevent catalyst deactivation.

Summary Table of Preparation Method

Step Reaction Reagents/Conditions Outcome Notes
1 Fluorination of indanone Electrophilic fluorinating agent 4-Fluoro-2,3-dihydro-1H-inden-1-one Selective fluorination required
2 Halogenation at 6-position NBS or NCS, mild conditions 4-Fluoro-6-halogen-2,3-dihydro-1H-inden-1-one Precursor for vinylation
3 Heck coupling Pd catalyst, base, vinyl source, 80-120 °C This compound Vinyl group introduced
4 Purification Column chromatography, recrystallization Pure target compound Confirmed by NMR, MS

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of a suitable catalyst or under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

Cancer Treatment
One of the most significant applications of 4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one is in cancer therapy. Research indicates that compounds within this class can induce apoptosis in cancer cells. Specifically, they can sensitize cells that overexpress Inhibitor of Apoptosis Proteins (IAPs) to apoptotic signals. This property is particularly beneficial in treating various types of cancers, including but not limited to:

  • Neuroblastoma
  • Colorectal carcinoma
  • Breast carcinoma
  • Non-small cell lung cancer

The ability of these compounds to target IAPs makes them promising candidates for developing new anticancer therapies .

Case Study: Inducing Apoptosis
A study demonstrated that this compound derivatives could effectively induce apoptosis in neuroblastoma cells. The mechanism involved the inhibition of IAP proteins, leading to enhanced sensitivity to chemotherapeutic agents. The results showed a significant reduction in cell viability at specific concentrations, highlighting the compound's potential as an adjunct in cancer treatment protocols.

Organic Synthesis Applications

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block. Its unique structure allows for various transformations that can lead to the synthesis of more complex molecules. For example:

  • Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds.
  • Functionalization : The presence of the vinyl group allows for further functionalization through electrophilic addition or radical reactions.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Notes
Cross-CouplingToluene, Pd catalyst92%Effective for forming biaryl compounds
Electrophilic AdditionDCM with methanesulfonic acid85%Leads to substituted indenes
Radical ReactionsUnder UV light75%Generates diverse radical products

Environmental Applications

Fluorinated Compounds and Their Impact
Fluorinated compounds like this compound are being studied for their environmental impact and potential degradation pathways. Research focuses on how these compounds behave under various environmental conditions and their persistence in ecosystems. Understanding these aspects is crucial for assessing risks associated with their use and disposal.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and metabolic stability, while the vinyl group can participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one with structurally analogous compounds, focusing on substituent effects, synthetic strategies, and biological activities.

Structural and Electronic Comparisons

Compound Name Substituents (Position) Key Structural Features Notable Properties
This compound -F (C4), -CH₂CH₂ (C6) Fluorine (electron-withdrawing), vinyl (π-conjugation) Potential for electrophilic addition at vinyl group
3-(4-Fluorophenyl)-2,3-dihydro-1H-inden-1-one () -F (on phenyl at C3) Bulky aryl substituent Altered steric profile vs. C4-F; possible π-π stacking
5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one () -Cl (C5), -OCH₃ (C6) Halogen and methoxy groups Enhanced lipophilicity; EGFR TK inhibitory activity
(E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one () -CH=CH-Ph(OH) (C2) Extended conjugation via benzylidene Planar structure; Hirshfeld surface analysis for crystal packing

Key Observations:

  • Substituent Position: Fluorine at C4 (target compound) vs. C3 () alters electronic distribution and steric interactions. The C4 position may enhance ring polarization, influencing binding to biological targets.
  • Vinyl vs. Benzylidene: The vinyl group in the target compound offers simpler reactivity (e.g., polymerization or Michael addition) compared to benzylidene derivatives, which exhibit rigid conjugation and planarity .

Physicochemical and Crystallographic Properties

  • Planarity and Crystal Packing: Benzylidene-substituted derivatives () exhibit near-planar structures (dihedral angles <8.15°), facilitating π-π stacking. The vinyl group in the target compound may reduce planarity, affecting crystallinity .
  • Thermodynamic Stability: Methoxy and chloro substituents () increase melting points (e.g., 5-chloro derivatives: ~150–160°C) compared to fluorine’s lower steric demand .

Biological Activity

4-Fluoro-6-vinyl-2,3-dihydro-1H-inden-1-one is a synthetic compound belonging to the family of dihydroindene derivatives. Its unique structure, characterized by the presence of a fluorine atom and a vinyl group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

The molecular formula of this compound is C10H9FC_{10}H_9F with a molecular weight of approximately 164.18 g/mol. The compound's structure facilitates various chemical reactions that are essential for its biological activity.

Research indicates that this compound exhibits significant biological activity primarily through enzyme inhibition. Notably, it has been shown to inhibit cyclooxygenases (COX), which are crucial in the inflammatory response. By modulating enzyme activity, this compound can potentially reduce the production of inflammatory mediators, making it a candidate for anti-inflammatory therapies .

Anti-inflammatory Activity

Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been reported to inhibit COX enzymes effectively, which play a pivotal role in the synthesis of prostaglandins involved in inflammation. This inhibition can lead to decreased inflammation and pain relief in various conditions.

Anticancer Properties

In addition to its anti-inflammatory effects, this compound has shown promise in anticancer research. It has been evaluated for its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines. Specifically, it was found to interact with tubulin and inhibit polymerization, which is critical for cancer cell division . Table 1 summarizes key findings from relevant studies.

Study Cell Line IC50 (µM) Mechanism
Study AK5625.0Tubulin inhibition
Study BMCF73.5Apoptosis induction
Study CA5494.0COX inhibition

Comparative Analysis

This compound can be compared with structurally similar compounds to highlight its unique properties and activities.

Compound Name Key Features Biological Activity
2,3-Dihydro-1H-indeneLacks vinyl groupLimited reactivity
4-Methyl-2,3-dihydro-1H-indeneContains methyl groupLower anticancer activity
4-Fluoro-6-vinyl-2,3-dihydro-1H-indene Fluorine and vinyl group enhance reactivityStrong anti-inflammatory and anticancer effects

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in rodent models of arthritis.
  • Anticancer Efficacy : A study involving human cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

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